molecular formula C12H15NO4 B601891 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- CAS No. 54945-72-1

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro-

Cat. No.: B601891
CAS No.: 54945-72-1
M. Wt: 237.26
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Description

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure with a 2,3-dihydroxypropoxy substituent at the 5-position and a partially saturated 3,4-dihydro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.

    Introduction of the 2,3-Dihydroxypropoxy Group: The 2,3-dihydroxypropoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a quinolinone derivative with an epoxide, such as glycidol, under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinolinone derivatives, including this compound, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without the 2,3-dihydroxypropoxy group.

    5-Hydroxy-2(1H)-Quinolinone: A derivative with a hydroxyl group at the 5-position.

    3,4-Dihydro-2(1H)-Quinolinone: A partially saturated quinolinone derivative without the 2,3-dihydroxypropoxy group.

Uniqueness

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is unique due to the presence of the 2,3-dihydroxypropoxy group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility, reactivity, and potential for hydrogen bonding, making it a valuable scaffold for drug development and other applications.

Biological Activity

2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is a heterocyclic compound belonging to the quinolinone family. Its unique structure features a quinolinone core with a 2,3-dihydroxypropoxy substituent at the 5-position and a partially saturated 3,4-dihydro moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.

Chemical Structure and Properties

The molecular formula of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is C12H15NO4, with a molecular weight of 237.25 g/mol. The compound's InChI Key is PNLHGHSRNLGLHP-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

PropertyValue
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
InChI KeyPNLHGHSRNLGLHP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, effectively blocking substrate access. The presence of the 2,3-dihydroxypropoxy group enhances solubility and reactivity, allowing for increased binding affinity through hydrogen bonding and hydrophobic interactions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of derivatives of 2(1H)-quinolinone. For instance, compounds synthesized from this scaffold demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the context of neurodegenerative diseases like Alzheimer's . One notable derivative showed an IC50 value of 0.28 µM against AChE, indicating strong inhibitory action .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization and cell cycle regulation. For example, one study reported that a related compound arrested the cell cycle in the G2/M phase and exhibited IC50 values ranging from 0.08 to 12.07 mM across various tumor cell lines . This suggests a promising avenue for developing anticancer agents based on the quinolinone framework.

Anti-inflammatory Properties

The anti-inflammatory effects of quinolinones have been documented in various studies. Compounds derived from this family have been shown to mitigate inflammation in models of acute injury and chronic diseases by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Study on AChE Inhibition

A recent investigation focused on synthesizing hybrid compounds that combine the quinolinone structure with dithiocarbamate features. These compounds displayed potent inhibition against AChE and were able to cross the blood-brain barrier (BBB), making them potential candidates for treating Alzheimer's disease .

Antitumor Activity Evaluation

In another study assessing the antitumor activity of quinolinone derivatives, researchers found that specific modifications to the structure led to enhanced cytotoxicity against several cancer cell lines. The mechanism involved targeting tubulin dynamics and apoptosis pathways .

Properties

IUPAC Name

5-(2,3-dihydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)13-10/h1-3,8,14-15H,4-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLHGHSRNLGLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54945-72-1
Record name 5-(2,3-Dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054945721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2,3-DIHYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPM2AB99TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.23 g of sodium metal was dissolved in 40 ml of ethanol, and 1.63 g of 5-hydroxy-3,4-dihydrocarbostyril and 1.1 g of glycerol α-monochlorohydrin were added to the resulting solution followed by refluxing the mixture for 6 hours. After allowing the mixture to cool, the precipitated crystals were filtered, and the filtrate was concentrated to dryness. The residue thus obtained was extracted with 100 ml of chloroform, and the extract was washed with a 5% aqueous sodium hydroxide solution and then water and then dried over anhydrous sodium sulfate. The chloroform was then removed by distillation and the resulting residue was recrystallized from ethanol to give 0.7 g of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril as a colorless amorphous solid having a melting point of 173° - 175° C.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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